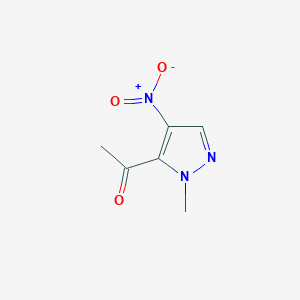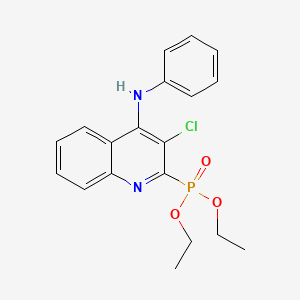![molecular formula C18H12F3NO2S B2680462 Methyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylate CAS No. 321430-12-0](/img/structure/B2680462.png)
Methyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylate” is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is a common motif in pharmaceuticals and agrochemicals due to the unique physicochemical properties of the fluorine atom .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds is an important research topic in the agrochemical, pharmaceutical, and functional materials fields . The intermediate for the synthesis of several crop-protection products is 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) . Various methods of synthesizing 2,3,5-DCTF have been reported .Molecular Structure Analysis
The molecular structure of “this compound” is complex and would be best determined through techniques such as X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be complex and specific to the conditions of the reaction . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which makes subsequently the nucleophilic substitution by a fluoride possible .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. For example, 3-(Trifluoromethyl)phenol, a related compound, has a boiling point of 178-179 °C, a melting point of -2–1.8 °C, and a density of 1.333 g/mL at 25 °C .Scientific Research Applications
Synthesis and Chemical Reactions
Research into the synthesis and reactions of chemically related compounds has led to the development of efficient catalysts and novel reaction conditions. For example, the use of 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for synthesizing bis(pyrazol-5-ols) demonstrates innovative approaches to chemical synthesis with excellent yields and eco-friendly conditions (Karimi-Jaberi et al., 2012). Similarly, the creation of organic ionic liquids from thiazolium ions to promote benzoin condensation highlights the role of novel substances in facilitating important chemical reactions (Davis & Forrester, 1999).
Biological Activity and Drug Design
Compounds related to the target molecule have been studied for their biological activities, offering insights into drug design and pharmacological applications. For instance, derivatives of thiadiazole have been explored for their anti-inflammatory, analgesic, and anticancer properties, suggesting the potential for developing therapeutic agents based on such structures (Küçükgüzel et al., 2013).
Material Science and Molecular Properties
Research into molecules with structural similarities to "Methyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylate" also extends to material science and the study of molecular properties. For example, the investigation of solvent effects on molecular aggregation in benzene-1,3-diol derivatives offers valuable information on how molecular structure affects aggregation phenomena and potential applications in materials science (Matwijczuk et al., 2016).
Mechanism of Action
The mechanism of action of trifluoromethyl-containing compounds is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . For example, fluoxetine, a drug containing a trifluoromethyl group, blocks the reuse of serotonin by blocking the reuptake transporter protein, which is located in the presynaptic terminal .
Safety and Hazards
The safety and hazards associated with “Methyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylate” would depend on its exact molecular structure and properties. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
Future Directions
The future directions for research on “Methyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylate” and related compounds are likely to involve further exploration of their synthesis, properties, and potential applications in various fields, including pharmaceuticals and agrochemicals .
properties
IUPAC Name |
methyl 4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO2S/c1-24-17(23)12-7-5-11(6-8-12)16-22-15(10-25-16)13-3-2-4-14(9-13)18(19,20)21/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTYUZTWUPURQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B2680389.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2680391.png)


![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-(methylsulfonyl)benzoate](/img/structure/B2680396.png)
![benzo[d][1,3]dioxol-5-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2680397.png)

![2,5,6,7,8,9-Hexahydropyrido[4,3-b]indol-1-one](/img/structure/B2680400.png)
![5-bromo-1-[(4-methylphenyl)sulfonyl]-1,3a,5,6,7,7a-hexahydro-4H-indol-4-one](/img/structure/B2680402.png)